[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid
Description
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid (CAS: 1427010-72-7) is a heteroaryl boronic acid featuring a pyridine core substituted with a methyl group at position 5 and a 2-methoxyethoxy group at position 6. The boronic acid moiety at position 3 makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures for pharmaceuticals, agrochemicals, and materials science . Its unique substitution pattern confers distinct electronic and steric properties compared to simpler pyridinyl boronic acids, influencing reactivity, solubility, and binding interactions.
Properties
IUPAC Name |
[6-(2-methoxyethoxy)-5-methylpyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-7-5-8(10(12)13)6-11-9(7)15-4-3-14-2/h5-6,12-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDDOXIHUNCANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCCOC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then functionalized with a methoxyethoxy group and a methyl group.
Boronic Acid Formation: The functionalized pyridine is then subjected to borylation reactions to introduce the boronic acid group.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to 100°C.
Chemical Reactions Analysis
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid: undergoes various chemical reactions, including:
Scientific Research Applications
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid: has several applications in scientific research:
Mechanism of Action
The mechanism of action of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which allows them to inhibit enzymes such as proteases and kinases . This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their distinguishing features:
Key Observations :
- Substituent Position : The target compound’s 6-substitution contrasts with analogs like 2-methoxy-5-pyridylboronic acid (2-substituted) , affecting steric interactions in cross-couplings.
- Electron Effects : Electron-donating groups (e.g., methoxyethoxy) lower the pKa of the boronic acid, enhancing diol-binding capacity in aqueous media . Conversely, electron-withdrawing groups (e.g., CF₃ in ) reduce acidity and binding affinity.
- Steric Impact : Bulky substituents (e.g., 4-methoxybenzyloxy in ) may reduce coupling efficiency compared to the target compound’s linear methoxyethoxy group.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura reactions are highly sensitive to substituent effects:
Trends :
- The target compound’s methoxyethoxy group may improve solubility in polar solvents (e.g., dioxane/water mixtures), facilitating homogeneous reaction conditions.
- Electron-donating groups (e.g., dimethylamino in ) accelerate transmetalation steps in couplings, whereas bulky substituents (e.g., CF₃ in ) require optimized catalysts.
Physical and Spectroscopic Properties
Notes:
Biological Activity
[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid functional group, allowing it to interact with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid can be represented as follows:
This compound features a pyridine ring substituted at the 6-position with a 2-methoxyethoxy group and a methyl group at the 5-position, along with a boronic acid moiety.
The biological activity of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, a property that is characteristic of boronic acids. This interaction enables the compound to inhibit certain enzymes, particularly those involved in glycoprotein synthesis and cancer cell proliferation.
Inhibition of Enzymes
Research indicates that derivatives of pyridine boronic acids, including [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid, exhibit inhibitory effects on various enzymes such as proteases and kinases. These interactions can lead to a reduction in tumor cell growth and proliferation.
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications on the pyridine ring significantly influence the biological activity of boronic acids. For instance, the introduction of different substituents at the 5 or 6 positions can enhance or diminish the potency against specific biological targets.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | 5 | Increased potency |
| Methoxyethoxy | 6 | Enhanced solubility |
| Fluorine | 5 | Variable potency |
Anticancer Activity
A study investigated the anticancer properties of [6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values ranging from 10 to 25 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
In Vivo Studies
In vivo studies using murine models have shown that this compound can effectively reduce tumor size when administered at therapeutic doses. The results indicated minimal side effects compared to traditional chemotherapeutics, highlighting its potential as a safer alternative for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
